methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core. Key structural features include:
- Position 6: A chlorine atom, which may improve metabolic stability and electronic properties.
- Position 4: A methyl group, contributing to steric effects.
- Position 3: An acetate ester, modulating solubility and bioavailability.
Coumarin derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their fluorescent properties and bioactivity. The unique substituents on this compound suggest tailored physicochemical and biological behaviors compared to simpler coumarins.
Properties
Molecular Formula |
C24H25ClO5 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
methyl 2-[7-[(4-tert-butylphenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H25ClO5/c1-14-17-10-19(25)21(12-20(17)30-23(27)18(14)11-22(26)28-5)29-13-15-6-8-16(9-7-15)24(2,3)4/h6-10,12H,11,13H2,1-5H3 |
InChI Key |
PPGCDVULYQVAPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Pre-Functionalized Intermediates
Palladium-catalyzed Suzuki coupling has been explored for analogous 4-arylcoumarins. However, this method is less effective for introducing substituents at the 7-position due to steric hindrance from the 4-methyl and 3-acetate groups.
Smiles Rearrangement for Ether Formation
A tandem O→N Smiles rearrangement–amide hydrolysis, as reported for 7-aminocoumarins, was adapted for ether synthesis but yielded <50% product due to competing side reactions.
Challenges and Mitigation Strategies
- Regioselectivity in Chlorination : Competing chlorination at C-8 was observed (15–20% byproduct). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) resolves this issue.
- Alkylation Efficiency : Polar aprotic solvents (DMF > acetone) enhance nucleophilicity of the 7-hydroxy group, improving yields.
Scalability and Industrial Applicability
Bench-scale reactions (1–10 mmol) demonstrate consistent yields, but scalability requires optimization of solvent recovery and catalyst recycling. Continuous-flow systems may mitigate exothermic risks during Pechmann condensation.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Crystallography : The structural determination of analogs (e.g., ) often employs SHELX software () and WinGX/ORTEP (), suggesting similar methodologies could resolve the target compound’s conformation.
- Synthetic Challenges : The tert-butylbenzyloxy group may complicate regioselective synthesis compared to simpler alkoxy substituents.
Biological Activity
Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. Its structure features a fused benzopyran ring system, characterized by a chloro group at the 6-position, a tert-butylbenzyl ether at the 7-position, and an acetate functional group. These structural features contribute significantly to its chemical reactivity and biological activities, making it a subject of interest in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound shows potential in scavenging free radicals, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Studies suggest that it may possess inhibitory effects against certain bacterial and fungal strains.
- Enzyme Inhibition : It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Antimicrobial | Inhibits growth of specific bacteria and fungi. |
| Enzyme Inhibition | Affects the activity of metabolic enzymes. |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its interactions with cellular receptors and enzymes could elucidate its role in various biological processes. For instance, the compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
In a study examining coumarin derivatives as potential AChE inhibitors, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant inhibition of AChE activity, suggesting its potential use in therapeutic applications for cognitive disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves several synthetic steps, including:
- Formation of the chromen core.
- Introduction of the chloro group at the 6-position.
- Attachment of the tert-butylbenzyl ether at the 7-position.
- Esterification to yield the final acetate product.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Methyl-{7-[4-methylbenzyl]oxy}-4-phenylenedione | Similar chromen core but different substitution pattern | Distinct chemical reactivity |
| 6-Chloro-{7-(3-methylbenzyl)oxy}-4-phenylenedione | Variation in benzyl substitution | Different biological activity profile |
| 6-Chloro-{7-(4-bromobenzyl)oxy}-4-phenylenedione | Bromine instead of chlorine at benzyl position | Altered reactivity and potential applications |
The unique substitution pattern of methyl {7-[4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-coumarin enhances its reactivity and potential for diverse applications compared to these similar compounds.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the tert-butyl group’s singlet at δ 1.3 ppm and aromatic protons in the 6.5–8.0 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms the chromenone core’s planar structure, as seen in analogous compounds .
What methodological approaches are recommended for initial biological activity screening?
Basic Research Question
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Targeted Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s chromenone core’s fluorescence properties .
How can researchers optimize reaction conditions to enhance yield and selectivity?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design revealed that DMF at 60°C with 10 mol% DMAP maximizes esterification efficiency .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps. In analogous chromenones, tert-butylbenzyloxy group installation was rate-limiting, requiring prolonged reaction times (12–24 hrs) .
How can contradictions in bioactivity data between this compound and its analogs be resolved?
Advanced Research Question
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table of analogs:
| Compound | Key Substituents | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | 4-tert-butylbenzyl, 6-Cl, 4-CH₃ | 12.3 (HeLa) | |
| Analog A (no tert-butyl) | 4-H, 6-Cl, 4-CH₃ | 45.7 (HeLa) | |
| Analog B (6-F instead of Cl) | 4-tert-butylbenzyl, 6-F, 4-CH₃ | 28.9 (HeLa) |
- Mechanistic Studies : Use surface plasmon resonance (SPR) to compare binding affinities to targets (e.g., topoisomerase II), revealing that the tert-butyl group enhances hydrophobic interactions .
What strategies are effective for comparative studies with structural analogs?
Advanced Research Question
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents. For example, the electron-withdrawing Cl at position 6 increases electrophilicity of the chromenone core, enhancing reactivity in nucleophilic assays .
- Metabolic Stability Assays : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to compare half-lives. The tert-butyl group in the target compound reduces metabolic degradation compared to smaller alkyl chains .
How can the mechanism of action be elucidated for this compound’s anticancer activity?
Advanced Research Question
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Pathway Analysis : RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3 activation) .
What methods are suitable for analyzing stability and degradation products under varying conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). HPLC-UV/PDA detects degradation products, while LC-HRMS identifies hydrolyzed esters or oxidized chromenone cores .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity loss using USP guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
